

3-Isloxazolidinemethanol (CAS 82409-19-6): A Technical Overview

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Compound of Interest

Compound Name: 3-Isloxazolidinemethanol

Cat. No.: B15319280

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Introduction

3-Isloxazolidinemethanol, with the CAS number 82409-19-6, is a heterocyclic organic compound belonging to the isloxazolidine family. The isloxazolidine ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules and its utility as a versatile synthetic intermediate. This technical guide provides a summary of the available information on **3-Isloxazolidinemethanol**, focusing on its chemical properties, general synthesis approaches, and potential applications based on the activities of related isloxazolidine derivatives.

Chemical and Physical Properties

Detailed experimental data for the physical properties of **3-Isloxazolidinemethanol** are not readily available in the public domain. However, computational models provide estimated values for several key parameters. These computed properties offer a preliminary understanding of the compound's characteristics.

Table 1: Physicochemical Properties of **3-Isloxazolidinemethanol**[\[1\]](#)

| Property | Value | Source |
|---------------------|---|---------|
| Molecular Formula | C4H9NO2 | PubChem |
| Molecular Weight | 103.12 g/mol | PubChem |
| IUPAC Name | (1,2-oxazolidin-3-yl)methanol | PubChem |
| CAS Registry Number | 82409-19-6 | PubChem |
| Canonical SMILES | C1COCN1CO | PubChem |
| InChI | InChI=1S/C4H9NO2/c6-3-4-1-2-7-5-4/h4-6H,1-3H2 | PubChem |
| InChIKey | DJMXUNZEXAHTDQ-UHFFFAOYSA-N | PubChem |

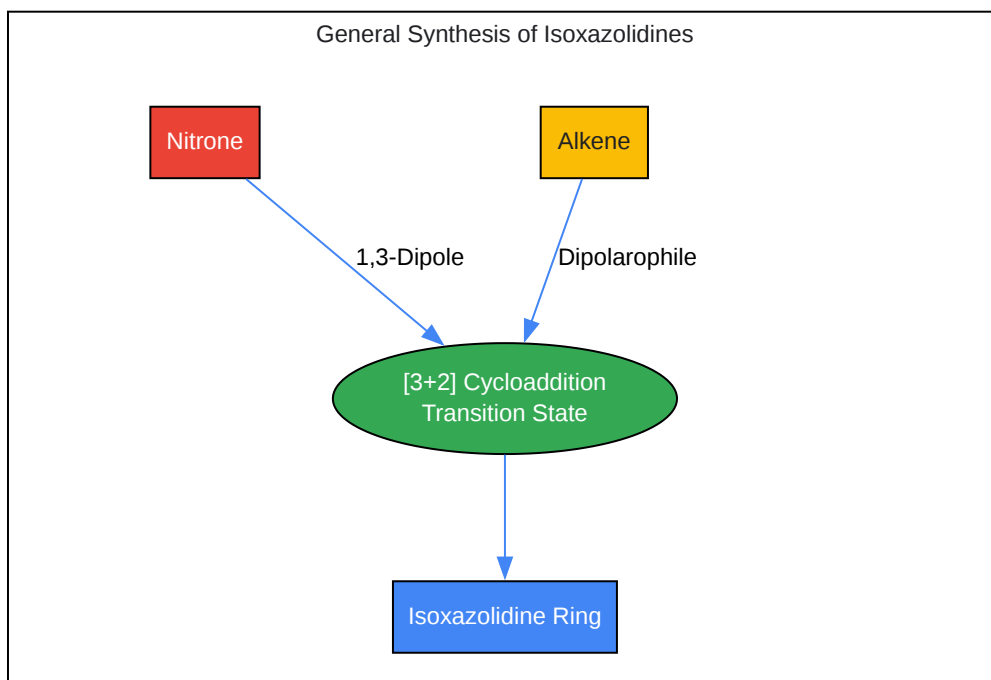
Table 2: Computed Physical Properties of **3-Isoxazolidinemethanol**[\[1\]](#)

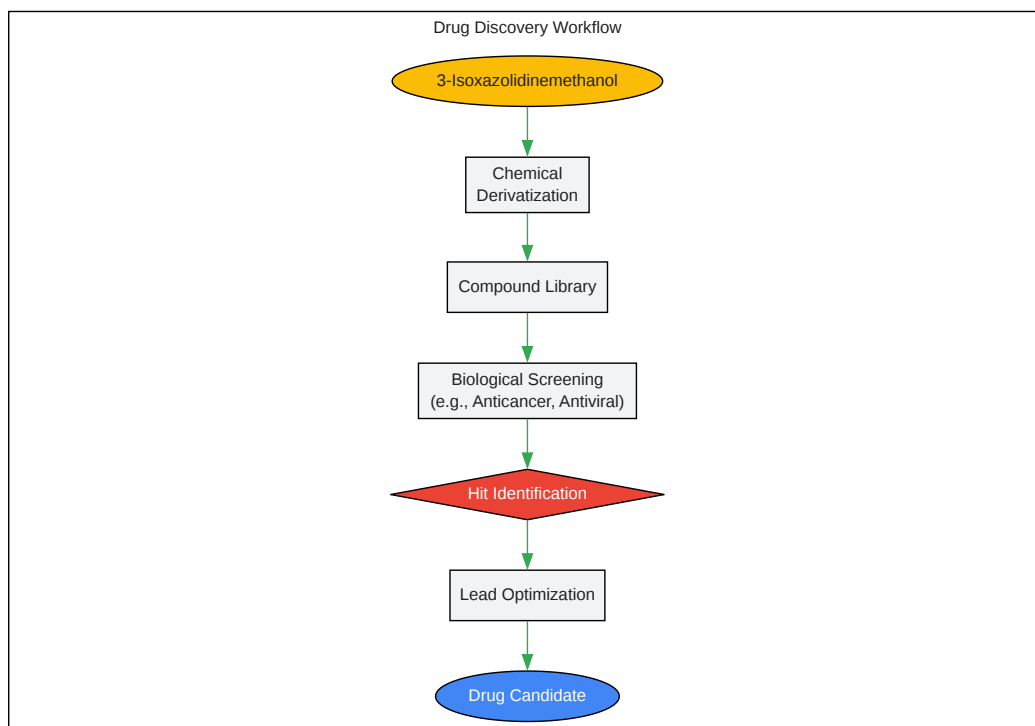
| Property | Value | Notes |
|--------------------------------|---------------------|----------------|
| XLogP3 | -1.1 | Predicted LogP |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 1 | |
| Exact Mass | 103.06332853 g/mol | |
| Monoisotopic Mass | 103.06332853 g/mol | |
| Topological Polar Surface Area | 32.7 Å ² | |
| Heavy Atom Count | 7 | |
| Complexity | 55.4 | |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **3-Isoxazolidinemethanol** is not available in the reviewed literature, the general and most common method for synthesizing the isoxazolidine ring is through a 1,3-dipolar cycloaddition reaction.^{[2][3][4]} This powerful reaction typically involves the reaction of a nitron (the 1,3-dipole) with an alkene (the dipolarophile).

For the synthesis of **3-Isoxazolidinemethanol**, a plausible synthetic route would involve the 1,3-dipolar cycloaddition of a simple nitron, such as formaldehyde N-methylnitron, with allyl alcohol. The regioselectivity of this reaction would be crucial in determining the final product, yielding the desired 3-substituted isoxazolidine.





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